Hepta-2,4-dien-1-ol

Description

Properties

IUPAC Name |

(2E,4E)-hepta-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRZSADXFOPYOC-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885556 | |

| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green, fruity aroma | |

| Record name | 2,4-Heptadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | 2,4-Heptadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.881 | |

| Record name | 2,4-Heptadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33467-79-7 | |

| Record name | (2E,4E)-2,4-Heptadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,4Z)-2,4-Heptadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIEN-1-OL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9954PJF37O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-2-trans-4-Heptadien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2E,4E)-Hepta-2,4-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2E,4E)-Hepta-2,4-dien-1-ol is a linear, conjugated dienol with significant potential as a versatile building block in organic synthesis. Its unique structural features, comprising a primary alcohol and a conjugated diene system, offer a rich landscape for chemical transformations. This guide provides a comprehensive overview of the chemical properties of (2E,4E)-Hepta-2,4-dien-1-ol, including its synthesis, spectroscopic characterization, key chemical reactions, and potential applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and execution of novel synthetic strategies.

Introduction

(2E,4E)-Hepta-2,4-dien-1-ol, an aliphatic alcohol[1], is a molecule of interest in organic synthesis due to its bifunctional nature. The presence of a conjugated diene system allows for its participation in a variety of pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings[2]. The primary alcohol functionality provides a handle for further synthetic modifications, such as oxidation to the corresponding aldehyde or esterification. This combination of reactive sites makes (2E,4E)-Hepta-2,4-dien-1-ol a valuable precursor for the synthesis of complex molecules, including natural products and pharmaceutical intermediates[3][4]. This guide aims to provide a detailed exploration of the chemical properties and synthetic utility of this compound.

Molecular Structure and Physicochemical Properties

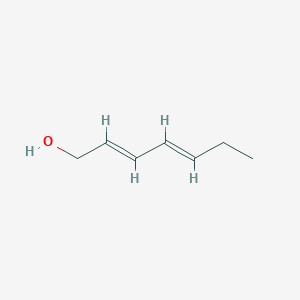

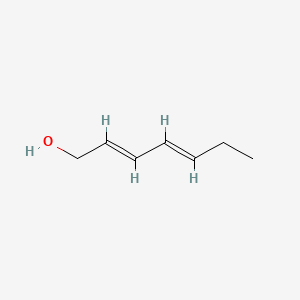

The structure of (2E,4E)-Hepta-2,4-dien-1-ol is characterized by a seven-carbon chain with conjugated double bonds at the C2 and C4 positions, both in the (E)-configuration, and a primary alcohol at the C1 position.

Table 1: Physicochemical Properties of (2E,4E)-Hepta-2,4-dien-1-ol

| Property | Value | Source |

| IUPAC Name | (2E,4E)-hepta-2,4-dien-1-ol | PubChem[1][3] |

| CAS Number | 33467-79-7 | PubChem[5] |

| Molecular Formula | C₇H₁₂O | PubChem[1][3][5] |

| Molecular Weight | 112.17 g/mol | PubChem[1][3][5] |

| Appearance | Colorless liquid; Green, fruity aroma | PubChem[1] |

| Solubility | Slightly soluble in water; Soluble in ethanol | PubChem[1] |

| Density | 0.877-0.881 g/cm³ | PubChem[1] |

| Refractive Index | 1.487-1.493 | PubChem[1] |

| logP (Octanol/Water) | 1.501 (Calculated) | Cheméo[6] |

| Boiling Point | 460.06 K (186.91 °C) (Calculated) | Cheméo[6] |

| Melting Point | 219.31 K (-53.84 °C) (Calculated) | Cheméo[6] |

Synthesis of (2E,4E)-Hepta-2,4-dien-1-ol

Proposed Synthetic Protocol: A Wittig-Based Approach

This proposed synthesis leverages the stereoselective nature of the Wittig reaction to construct the (2E,4E)-diene system.

dot

Caption: Proposed synthetic pathway for (2E,4E)-Hepta-2,4-dien-1-ol.

Step-by-Step Methodology:

-

Oxidation of Penten-1-ol: (E)-Penten-1-ol is oxidized to (E)-pentenal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

-

Wittig-Horner-Emmons Reaction: The resulting (E)-pentenal is then subjected to a Wittig-Horner-Emmons reaction with a phosphonate ylide, such as the anion of triethyl phosphonoacetate, generated by a base like sodium hydride. This reaction is known to stereoselectively form the (E)-alkene, thus establishing the (2E,4E) configuration of the dienoate.

-

Reduction of the Ester: The ethyl (2E,4E)-hepta-2,4-dienoate is then reduced to the corresponding primary alcohol, (2E,4E)-hepta-2,4-dien-1-ol. A reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature is ideal for this transformation as it selectively reduces the ester to the alcohol without affecting the conjugated diene system. Alternatively, lithium aluminum hydride (LiAlH₄) can be used.

Self-Validation: Each step in this proposed synthesis utilizes well-established and reliable reactions. The purity and structure of the intermediates and the final product should be rigorously confirmed at each stage using techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules[7][8][9][10]. The ¹H and ¹³C NMR spectra of (2E,4E)-Hepta-2,4-dien-1-ol are expected to exhibit characteristic signals for the conjugated diene and the primary alcohol functionalities.

Table 2: Predicted ¹H and ¹³C NMR Data for (2E,4E)-Hepta-2,4-dien-1-ol

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| 1 | ~63 | ~4.1 | d, J = ~5 Hz |

| 2 | ~130 | ~5.7 | dt, J = ~15, 5 Hz |

| 3 | ~132 | ~6.1 | dd, J = ~15, 10 Hz |

| 4 | ~128 | ~5.8 | m |

| 5 | ~135 | ~5.6 | m |

| 6 | ~25 | ~2.0 | quint, J = ~7 Hz |

| 7 | ~13 | ~0.9 | t, J = ~7 Hz |

| OH | - | Variable | br s |

Disclaimer: The chemical shifts and coupling constants are estimations based on known values for similar structural motifs and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2E,4E)-Hepta-2,4-dien-1-ol, the molecular ion peak [M]⁺ would be expected at m/z 112. Key fragmentation pathways for alcohols include α-cleavage and dehydration[11][12].

dot

Caption: Predicted major fragmentation pathways for (2E,4E)-Hepta-2,4-dien-1-ol.

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion would result in a fragment at m/z 94.

-

α-Cleavage: Cleavage of the C1-C2 bond would be expected, though less favored than allylic cleavage.

-

Allylic Cleavage: Cleavage of the C-C bond at the allylic position is a characteristic fragmentation for alkenes[13]. For this molecule, cleavage of the C5-C6 bond would lead to a resonance-stabilized allylic cation.

Infrared (IR) Spectroscopy

The IR spectrum of (2E,4E)-Hepta-2,4-dien-1-ol would display characteristic absorption bands for the hydroxyl and alkene functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (sp²): A medium intensity band above 3000 cm⁻¹.

-

C-H Stretch (sp³): A strong absorption band just below 3000 cm⁻¹.

-

C=C Stretch: Medium intensity bands in the region of 1600-1670 cm⁻¹ for the conjugated double bonds.

-

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (2E,4E)-Hepta-2,4-dien-1-ol stems from the reactivity of its two key functional groups: the conjugated diene and the primary alcohol.

Reactions of the Conjugated Diene System

The conjugated diene system is electron-rich and readily participates in pericyclic reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring[2]. This reaction is highly stereospecific and is a cornerstone of modern organic synthesis for the construction of complex cyclic systems found in many natural products and pharmaceuticals[3][4]. (2E,4E)-Hepta-2,4-dien-1-ol, with its terminal hydroxyl group, is a functionalized diene that can be employed in Diels-Alder reactions to introduce a hydroxymethyl substituent into the resulting cyclohexene ring.

dot

Caption: General scheme of the Diels-Alder reaction with (2E,4E)-Hepta-2,4-dien-1-ol.

The hydroxyl group can influence the regioselectivity of the reaction and can be further elaborated post-cycloaddition. This makes (2E,4E)-Hepta-2,4-dien-1-ol a valuable building block for the synthesis of functionalized cyclic scaffolds in drug discovery programs.

Reactions of the Primary Alcohol

The primary alcohol functionality can undergo a variety of common transformations.

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (2E,4E)-hepta-2,4-dienal, using mild oxidizing agents. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of allylic alcohols[14]. Other suitable reagents include PCC and Dess-Martin periodinane. It is crucial to use mild conditions to prevent over-oxidation to the carboxylic acid[15][16][17].

Experimental Protocol: Oxidation to (2E,4E)-Hepta-2,4-dienal

-

Dissolve (2E,4E)-Hepta-2,4-dien-1-ol in a suitable solvent such as dichloromethane or chloroform.

-

Add an excess of activated manganese dioxide (MnO₂).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel.

The hydroxyl group can be readily converted to esters or ethers through standard protocols. For example, esterification can be achieved by reaction with an acyl chloride or a carboxylic acid under acidic catalysis. Etherification can be performed using a Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. These derivatizations are useful for modifying the physicochemical properties of the molecule, such as its lipophilicity, which can be important in drug design.

Potential Applications in Drug Development

The structural motifs accessible from (2E,4E)-Hepta-2,4-dien-1-ol are prevalent in a wide range of biologically active molecules.

-

Cyclic Scaffolds: The use of (2E,4E)-Hepta-2,4-dien-1-ol in Diels-Alder reactions provides a direct route to highly functionalized cyclohexene derivatives. These six-membered rings are common core structures in many pharmaceuticals. The ability to introduce substituents with stereocontrol makes this a valuable strategy in medicinal chemistry.

-

Linker Chemistry: The bifunctional nature of this molecule allows it to be incorporated as a linker in more complex molecular architectures, such as in the development of antibody-drug conjugates (ADCs) or PROTACs, where precise control over the length and flexibility of the linker is crucial.

-

Natural Product Synthesis: Many natural products with interesting biological activities contain conjugated diene or polyene systems. (2E,4E)-Hepta-2,4-dien-1-ol can serve as a key starting material or intermediate in the total synthesis of such compounds.

Safety and Handling

(2E,4E)-Hepta-2,4-dien-1-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. It should be stored in a tightly sealed container, preferably in a flammable storage cabinet[18].

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic compounds.

Conclusion

(2E,4E)-Hepta-2,4-dien-1-ol is a versatile and valuable building block in organic synthesis. Its conjugated diene system and primary alcohol functionality provide multiple avenues for chemical modification, enabling the construction of complex molecular architectures. The potential for this molecule to participate in stereoselective Diels-Alder reactions makes it particularly attractive for the synthesis of cyclic scaffolds relevant to drug discovery. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with the aim of facilitating its use in innovative research and development endeavors.

References

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Heptadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. National Center for Biotechnology Information. Retrieved from [Link]

-

Sci-Hub. (1986). Highly stereoselective synthesis of (2E,4E)-dienamides and (2E,4E)-dienoates via a double elimination reaction. Tetrahedron Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Heptadien-1-ol, (E,E)- (CAS 33467-79-7). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

-

Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PubChem. (n.d.). Hepta-2,4-dien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2010, August). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Retrieved from [Link]

-

ACS Publications. (2001). Hetero-Diels-Alder reaction in highly functionalized natural product synthesis. Accounts of Chemical Research. Retrieved from [Link]

-

ResearchGate. (2008, August). ChemInform Abstract: (2E,4E)-5Tosyl2,4-pentadienamides: New Dienic Sulfones for the Stereoselective Synthesis of (2E,4E)-Dienamides. Retrieved from [Link]

- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.

-

ResearchGate. (2021, August). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

-

University of York. (n.d.). Safe Storage of Chemicals. Department of Biology. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved from [Link]

-

YouTube. (2022, March 1). Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

YouTube. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

-

ChemRxiv. (2024, September 30). Stereoselective Access to Gamma,Gamma-Dihalo-Beta-enols from Alkynes via Photobiocatalysis. Cambridge Open Engage. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Heptadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2E,4E)-2,4-Heptadien-6-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2E,4Z-Heptadien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,4-Heptadien-1-ol, (2E,4E)- | C7H12O | CID 5367391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]

- 5. This compound | C7H12O | CID 118487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Heptadien-1-ol, (E,E)- (CAS 33467-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 14. download.e-bookshelf.de [download.e-bookshelf.de]

- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Stereo-reversed E2 unlocks Z-selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (2E,4Z)-Hepta-2,4-dien-1-ol: A Technical Guide for Researchers

Introduction

(2E,4Z)-Hepta-2,4-dien-1-ol is a C7 aliphatic alcohol characterized by a conjugated diene system with specific stereochemistry. This structural motif is of interest in various fields, including flavor and fragrance chemistry, as well as in the synthesis of complex organic molecules and natural products. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in its applications. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's architecture.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2E,4Z)-Hepta-2,4-dien-1-ol, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of the data but also on the rationale behind the spectral features and the experimental considerations for acquiring high-quality data. While a complete set of experimentally verified spectra for this specific isomer is not publicly available, this guide presents a comprehensive analysis based on data from closely related isomers and established spectroscopic principles.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectra.

Figure 1: Structure of (2E,4Z)-Hepta-2,4-dien-1-ol with atom numbering.

The key structural features that will dominate the spectroscopic output are:

-

A primary alcohol: Giving rise to characteristic O-H and C-O signals.

-

A conjugated diene system: Resulting in complex signals in the olefinic region of NMR spectra and specific UV absorption.

-

Defined stereochemistry (2E and 4Z): Influencing the coupling constants in the ¹H NMR spectrum.

-

An ethyl group at the terminus: Producing typical alkyl signals in the NMR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (2E,4Z)-Hepta-2,4-dien-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is critical; CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex olefinic region.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for (2E,4Z)-Hepta-2,4-dien-1-ol.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H7 | ~1.0 | t | J ≈ 7.5 | 3H |

| H6 | ~2.2 | q | J ≈ 7.5 | 2H |

| H5 | ~5.4 | dt | J ≈ 10.5, 7.5 | 1H |

| H4 | ~6.0 | t | J ≈ 10.5 | 1H |

| H3 | ~6.2 | dd | J ≈ 15.0, 10.5 | 1H |

| H2 | ~5.8 | dt | J ≈ 15.0, 5.5 | 1H |

| H1 | ~4.2 | d | J ≈ 5.5 | 2H |

| OH | Variable (e.g., 1.5-4.0) | br s | - | 1H |

Interpretation and Rationale

-

Alkyl Region (H6, H7): The terminal ethyl group gives rise to a characteristic triplet for the methyl protons (H7) and a quartet for the methylene protons (H6). The shielding effect of the sp³ carbons results in their upfield chemical shifts.

-

Olefinic Region (H2, H3, H4, H5): This is the most complex and informative region. The conjugated diene system deshields these protons, shifting them downfield.

-

The (2E) configuration is indicated by a large coupling constant (J ≈ 15 Hz) between H2 and H3, characteristic of a trans relationship.

-

The (4Z) configuration is suggested by a smaller coupling constant (J ≈ 10.5 Hz) between H4 and H5, typical for a cis relationship.

-

The observed multiplicities arise from couplings to adjacent protons. For instance, H5 is a doublet of triplets due to coupling with H4 (cis) and H6 (allylic).

-

-

Allylic Methylene Protons (H1): These protons are adjacent to both a double bond and the electronegative oxygen atom, resulting in a downfield shift compared to simple alkanes. They appear as a doublet due to coupling with H2.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[1] It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange. To confirm its assignment, a D₂O exchange experiment can be performed, which will cause the OH signal to disappear.

Figure 2: ¹H NMR coupling network for (2E,4Z)-Hepta-2,4-dien-1-ol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, techniques like proton decoupling simplify the spectrum to a series of singlets, with each unique carbon atom giving rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform and phasing.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for (2E,4Z)-Hepta-2,4-dien-1-ol are presented below.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C7 | ~14 |

| C6 | ~21 |

| C5 | ~125 |

| C4 | ~130 |

| C3 | ~132 |

| C2 | ~128 |

| C1 | ~63 |

Interpretation and Rationale

-

Alkyl Carbons (C6, C7): These sp³ hybridized carbons are the most shielded and therefore appear at the highest field (lowest ppm values).

-

Olefinic Carbons (C2, C3, C4, C5): The sp² hybridized carbons of the conjugated diene system are deshielded and appear in the characteristic downfield region for alkenes. The exact chemical shifts are influenced by their position within the conjugated system and substitution patterns.

-

Alcohol Carbon (C1): The carbon atom bonded to the electronegative oxygen atom is significantly deshielded compared to a typical alkyl carbon and appears in the range of 60-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Key IR Absorptions

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H stretch | 3200-3600 | Strong, broad |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C=C stretch (conjugated) | 1600-1650 | Medium to weak |

| C-O stretch | 1000-1200 | Strong |

| =C-H bend (trans) | ~965 | Strong |

| =C-H bend (cis) | ~700 | Medium, broad |

Interpretation and Rationale

-

O-H Stretch: The most prominent feature will be a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the sp² carbons of the double bonds, while those just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the alkyl chain.

-

C=C Stretches: The conjugated diene system will show one or two absorptions in the 1600-1650 cm⁻¹ region. Conjugation lowers the frequency of these stretches compared to isolated double bonds.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range is characteristic of the C-O single bond of the primary alcohol.

-

Out-of-Plane Bending: A strong band around 965 cm⁻¹ is a diagnostic feature for the trans C-H wagging of the (2E) double bond. The cis C-H wagging of the (4Z) double bond is expected around 700 cm⁻¹, though it is often broader and less intense.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum Fragmentation

| m/z | Possible Fragment | Interpretation |

| 112 | [C₇H₁₂O]⁺ | Molecular ion (M⁺) |

| 94 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 41 | [C₃H₅]⁺ | Allylic cation |

Interpretation and Rationale

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 112 corresponds to the molecular weight of (2E,4Z)-Hepta-2,4-dien-1-ol. This peak may be of low intensity due to the facile fragmentation of alcohols.

-

Loss of Water ([M - 18]): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at m/z = 94.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond is less likely due to the vinylic nature of C2. However, cleavage of the C5-C6 bond (allylic cleavage) can lead to the formation of stable carbocations.

-

Other Fragmentations: The spectrum will likely contain a series of peaks corresponding to smaller fragments resulting from further cleavage of the carbon chain. The peak at m/z = 41 is a common fragment for unsaturated hydrocarbons.

Figure 3: Proposed key fragmentation pathways for (2E,4Z)-Hepta-2,4-dien-1-ol in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of (2E,4Z)-Hepta-2,4-dien-1-ol provides a detailed structural confirmation that is essential for its use in research and development. The combination of ¹H and ¹³C NMR, IR, and MS allows for an unambiguous assignment of its constitution and stereochemistry. This guide has outlined the expected spectral data and provided the underlying principles for their interpretation, offering a valuable resource for scientists and professionals working with this and related compounds. The presented protocols for data acquisition serve as a practical starting point for obtaining high-quality spectroscopic data.

References

-

PubChem. (2E,4E)-Hepta-2,4-dien-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (2E,4Z)-Hepta-2,4-dien-1-ol. National Center for Biotechnology Information. [Link]

-

Petroski, R. J. (2003). Straightforward Preparation of (2E,4Z)-2,4-Heptadien-1-ol and (2E,4Z)-2,4-Heptadienal. Synthetic Communications, 33(10), 1697-1702. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

The Elusive Heptadienol: A Technical Guide to its Putative Natural Occurrence in Plants

Abstract

Hepta-2,4-dien-1-ol, a seven-carbon unsaturated alcohol, is a molecule of interest in flavor chemistry and semiochemical studies. While its synthetic routes and presence in the animal kingdom as an insect pheromone are documented, its natural occurrence in the plant kingdom remains largely unconfirmed in readily available scientific literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, knowledge surrounding the potential presence of this compound in plants. By examining the established presence of its corresponding aldehyde, hepta-2,4-dienal, in various plant species and exploring the general biosynthetic pathways of unsaturated alcohols in plants, this document aims to provide a foundational framework for future research into the isolation, identification, and characterization of this elusive compound from botanical sources.

Introduction: The Enigma of this compound in the Plant Kingdom

This compound (C₇H₁₂O) is a volatile organic compound with several isomeric forms, including (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)-hepta-2,4-dien-1-ol. These isomers are recognized for their distinct sensory properties, often described as green, fatty, and fruity[1]. While the compound is utilized as a flavoring agent in the food industry, its origins are primarily rooted in chemical synthesis[1]. In nature, it has been identified as a component of insect pheromones, playing a role in chemical communication.

Despite the well-documented presence of its oxidized counterpart, hepta-2,4-dienal, in a variety of plants, direct evidence for the natural occurrence of this compound in the plant kingdom is conspicuously absent from prominent research databases. This guide will, therefore, navigate the existing indirect evidence and theoretical pathways that suggest its potential, yet unconfirmed, existence in plants.

Indirect Evidence: The Precedent of Hepta-2,4-dienal in Plants

The presence of an aldehyde often suggests the possibility of its corresponding alcohol through enzymatic reduction. Hepta-2,4-dienal has been identified as a volatile compound in several plant species, which provides a strong rationale for investigating the presence of this compound in the same or related species.

Table 1: Documented Occurrence of Hepta-2,4-dienal in Various Plant Species

| Plant Species | Common Name | Family | Reference(s) |

| Camellia sinensis | Tea | Theaceae | [2] |

| Perilla frutescens | Perilla | Lamiaceae | [2] |

| Vaccinium macrocarpon | Cranberry | Ericaceae | |

| Vaccinium vitis-idaea | Lingonberry | Ericaceae | |

| Bellis perennis | Common Daisy | Asteraceae | |

| Rubus laciniatus | Evergreen Blackberry | Rosaceae | [3] |

| Brassica oleracea | Cabbage, Broccoli | Brassicaceae | [3] |

| Zea mays | Corn | Poaceae | [3] |

The detection of hepta-2,4-dienal in these diverse plant families suggests that the biosynthetic machinery for producing a C7 unsaturated backbone is present. The final enzymatic step, the reduction of the aldehyde to an alcohol, is a common reaction in plant metabolism, often catalyzed by alcohol dehydrogenases (ADHs).

Theoretical Biosynthesis of this compound in Plants: A Postulated Pathway

The biosynthesis of volatile unsaturated alcohols in plants is typically linked to the metabolism of fatty acids[4]. These pathways involve a series of enzymatic reactions including oxidation, cleavage, and reduction. While a specific pathway for this compound has not been elucidated, a plausible route can be postulated based on known lipid metabolism pathways.

The biosynthesis of many plant volatiles, including C6 and C9 alcohols and aldehydes, originates from the lipoxygenase (LOX) pathway. This pathway utilizes polyunsaturated fatty acids like linoleic and linolenic acids as substrates. A similar pathway could theoretically lead to the formation of a seven-carbon chain.

Below is a diagram illustrating a generalized and hypothetical pathway for the formation of this compound from a putative unsaturated fatty acid precursor.

Figure 1: A postulated biosynthetic pathway for this compound in plants.

This proposed pathway underscores the necessity of identifying the specific fatty acid precursors and the involved enzymes to confirm the natural synthesis of this compound in plants.

Methodologies for Investigation: A Roadmap for Discovery

The definitive confirmation of this compound in plants requires a systematic approach involving meticulous extraction, separation, and identification techniques.

Extraction of Volatile Compounds from Plant Material

The choice of extraction method is critical for the successful isolation of volatile compounds like this compound.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This non-destructive technique is ideal for screening for the presence of volatile compounds in plant tissues.

-

Sample Preparation: Collect fresh plant material (e.g., leaves, flowers, or fruits) from species known to produce hepta-2,4-dienal.

-

Homogenization (Optional): Gently bruise or homogenize a known weight of the plant material to facilitate the release of volatiles.

-

Incubation: Place the prepared sample in a sealed headspace vial.

-

Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Rationale: HS-SPME is a solvent-free method that minimizes the risk of artifact formation and is highly sensitive for the detection of trace volatile compounds.

Analytical Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification of volatile compounds in complex mixtures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) to achieve good separation of the volatile compounds.

-

Temperature Program: Implement a temperature gradient to effectively separate compounds with a wide range of boiling points. A typical program might start at 40°C and ramp up to 250°C.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-400.

-

-

Identification:

-

Compare the obtained mass spectrum of a target peak with commercial mass spectral libraries (e.g., NIST, Wiley).

-

Confirm the identification by comparing the retention time and mass spectrum with those of an authentic standard of this compound.

-

Figure 2: A streamlined workflow for the extraction and identification of this compound.

Potential Biological Activities and Future Perspectives

Given the lack of confirmed natural sources, the biological activities of plant-derived this compound are entirely speculative. However, many plant-derived unsaturated alcohols exhibit a range of biological effects, including antimicrobial and insect-attractant or repellent properties. Should this compound be identified in plants, it would be a candidate for investigation into its potential roles in plant defense and its pharmacological properties.

The primary future directive is the unambiguous identification of this compound in a plant species. This discovery would open several avenues of research:

-

Biosynthetic Pathway Elucidation: Identification and characterization of the enzymes responsible for its synthesis.

-

Biological Function: Investigation of its role in plant-herbivore interactions, plant-pollinator interactions, or as an antimicrobial agent.

-

Pharmacological Screening: Evaluation of its potential therapeutic properties.

-

Agricultural Applications: Exploration of its use as a natural pest control agent or as a marker for specific plant traits.

Conclusion

The natural occurrence of this compound in plants currently represents a significant knowledge gap. While the presence of its corresponding aldehyde in various plant species provides a compelling reason to pursue its discovery, definitive evidence is yet to be presented in the accessible scientific literature. The methodologies and theoretical frameworks outlined in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich and complex chemistry of the plant kingdom. The successful identification of this compound from a natural plant source would be a noteworthy contribution to the fields of phytochemistry, flavor science, and chemical ecology.

References

-

PubChem. (n.d.). 2,4-Heptadienal. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2011). (E,E)-2,4-heptadienal. The Food Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-2,4-heptadienal. Retrieved from [Link]

-

GSC Online Press. (2023). GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. Retrieved from [Link]

-

MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-heptadienal. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Heptadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Retrieved from [Link]

-

The Journal of Phytopharmacology. (2020). Phytochemical Screening of Plant Extracts and GC-MS Analysis of n-Hexane Extract of the Leaves of Cassia alata Linn. Retrieved from [Link]

-

MDPI. (2022). The Plant Fatty Acyl Reductases. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alcohol and lipid metabolism. Retrieved from [Link]

-

ResearchGate. (2017). Determination of sugars and cyclitols isolated from various morphological parts of Medicago sativa L. Retrieved from [Link]

- Google Patents. (n.d.). US20160228787A1 - Method and Apparatus for Extracting Plant Oils Using Ethanol Water.

-

Phcogj.com. (n.d.). Effect of Solvent on the Phytochemical Extraction and GC-MS Analysis of Gymnema sylvestre. Retrieved from [Link]

-

MDPI. (n.d.). Influence of Key Processes on the Aroma Formation of Cicada Black Tea. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid. Retrieved from [Link]

-

PubMed. (n.d.). Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties. Retrieved from [Link]

-

AOCS. (2022). Biosynthesis of Plant Lipid Polyesters. Retrieved from [Link]

-

Frontiers. (n.d.). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Retrieved from [Link]

-

MDPI. (2020). Lipid Metabolism in Plants. Retrieved from [Link]

Sources

An In-depth Technical Guide to Hepta-2,4-dien-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-2,4-dien-1-ol is an unsaturated aliphatic alcohol that exists as several geometric isomers, each with distinct properties and potential applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical characteristics, stereoselective synthesis, purification, and analytical characterization. Furthermore, it explores its current and potential applications in various fields, including its role as a flavoring agent and as a valuable building block in organic synthesis, particularly for compounds of interest in drug development and biological control.

Core Molecular and Physical Properties

This compound is a seven-carbon alcohol containing two conjugated double bonds. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Green, fruity, nutty, cheese-like | |

| Boiling Point | 68 °C at 0.5 mmHg | |

| Density | 0.879 g/mL at 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol. | |

| Flash Point | 79 °C | |

| Refractive Index | n20/D 1.497 |

The stereochemistry of the double bonds at the C2 and C4 positions gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The (2E,4E) and (2E,4Z) isomers are the most commonly encountered and studied.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound is crucial for investigating their unique biological activities and for their application as stereochemically defined building blocks in organic synthesis.

Synthesis of (2E,4Z)-Hepta-2,4-dien-1-ol

A concise and efficient synthesis for (2E,4Z)-hepta-2,4-dien-1-ol has been reported, which is of particular interest as this isomer is a component of the aggregation pheromone of the saltcedar leaf beetle (Diorhabda elongata), a biological control agent.

The synthetic pathway involves a Wittig reaction followed by reduction:

Experimental Protocol: Synthesis of (2E,4Z)-Hepta-2,4-dien-1-ol

-

Oxidation of (Z)-2-Penten-1-ol: Commercially available (Z)-2-penten-1-ol is oxidized using activated manganese dioxide (MnO₂) to the corresponding aldehyde. The use of activated MnO₂ is a mild and selective method for the oxidation of allylic alcohols.

-

Wittig Reaction: The resulting aldehyde is then subjected to a Wittig reaction with (carboethoxymethylene)triphenylphosphorane. This reaction is highly stereoselective and creates the (2E) double bond while preserving the (4Z) geometry from the starting material. Benzoic acid is used as a catalyst in this step.

-

Reduction of the Ester: The product of the Wittig reaction, ethyl-(2E,4Z)-2,4-heptadienoate, is then reduced to the target alcohol, (2E,4Z)-hepta-2,4-dien-1-ol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

This protocol provides a reliable method for obtaining the (2E,4Z)-isomer with good stereochemical control.

Purification and Analytical Characterization

Purification

Following synthesis, this compound is typically purified using standard laboratory techniques.

-

Distillation: Due to its relatively low boiling point, vacuum distillation is an effective method for purifying this compound, especially for removing non-volatile impurities.

-

Chromatography: For high-purity samples and for separating isomeric mixtures, column chromatography on silica gel is commonly employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the isomers and remove impurities.

Analytical Characterization

The structure and purity of this compound and its isomers are confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry of the dienol. The coupling constants between the olefinic protons in the ¹H NMR spectrum are particularly useful for determining the geometry of the double bonds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and for identifying the components of isomeric mixtures. The retention time in the gas chromatogram provides information on the isomer, while the mass spectrum gives the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) and carbon-carbon double bond (C=C) functional groups.

Applications

Flavoring Agent

This compound, particularly the (2E,4E)-isomer, is used as a flavoring agent in the food industry. It is valued for its contribution to green, fruity, and nutty flavor profiles. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2,4-heptadien-1-ol and has concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.

Biological Control and Pheromones

As previously mentioned, (2E,4Z)-hepta-2,4-dien-1-ol is a component of the male-produced aggregation pheromone of the saltcedar leaf beetle (Diorhabda elongata). This beetle is used as a biological control agent for the invasive saltcedar plant. The synthesis of this pheromone component is therefore of significant interest for monitoring and managing populations of this beneficial insect.

Intermediate in Organic Synthesis

The conjugated diene and primary alcohol functionalities make this compound a versatile building block in organic synthesis. It can participate in a variety of chemical transformations, including:

-

Diels-Alder Reactions: The conjugated diene system can act as a diene in [4+2] cycloaddition reactions, providing access to complex cyclic structures.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, hepta-2,4-dienal, which is also a valuable synthetic intermediate.

-

Ether and Ester Formation: The hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of various functional groups.

These reactions open up pathways to more complex molecules, including natural products and their analogs, which are often of interest in drug discovery programs.

Safety and Handling

This compound is considered a hazardous substance. It is known to cause skin and serious eye irritation. Some GHS classifications also indicate potential for carcinogenicity, reproductive toxicity, and organ damage through prolonged or repeated exposure. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a multifaceted molecule with significance in both industrial and research settings. Its well-defined stereoisomers possess distinct properties and applications, ranging from its use as a flavoring agent to its role as an insect pheromone. For researchers and drug development professionals, the value of this compound lies in its utility as a versatile synthetic intermediate. The ability to stereoselectively synthesize its various isomers provides access to a range of building blocks for the construction of more complex and potentially biologically active molecules. As with any reactive chemical, proper safety precautions are paramount when handling this compound.

References

-

Petroski, R. J. (2003). Straightforward Preparation of (2E,4Z)-2,4-Heptadien-1-ol and (2E,4Z)-2,4-Heptadienal. ChemInform, 34(51). [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5367391, 2,4-Heptadien-1-ol, (2E,4E)-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11355460, 2E,4Z-Heptadien-1-ol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118487, this compound. PubChem. Retrieved from [Link]

-

Cheméo (n.d.). 2,4-Heptadien-1-ol, (E,E)-. Retrieved from [Link]

-

Organic Syntheses (n.d.). Buta-2,3-dien-1-ol. Organic Syntheses, 94, 153-166. Retrieved from [Link]

-

Chemsrc (n.d.). 2,4-heptadien-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5283321, 2,4-Heptadienal. PubChem. Retrieved from [Link]

A Technical Guide to the Physicochemical Properties of Hepta-2,4-dien-1-ol

Introduction

Hepta-2,4-dien-1-ol is a C7 aliphatic alcohol characterized by a conjugated diene system. This structural arrangement imparts specific physical and chemical properties that are of significant interest to researchers in fields ranging from flavor and fragrance chemistry to synthetic organic chemistry. This guide provides an in-depth analysis of two fundamental physical properties of this compound: its boiling point and density. We will explore the molecular basis for these properties, detail rigorous experimental protocols for their determination, and provide essential safety and handling information for laboratory professionals.

Core Physicochemical Properties

The key physical constants for this compound, primarily referring to the (2E,4E) isomer, are summarized below. These values serve as a critical reference for its purification, handling, and application in various experimental settings.

| Property | Value | Conditions |

| Boiling Point | 68 °C | at 0.5 mm Hg |

| Density | 0.879 g/mL | at 20 °C |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Appearance | Colorless to Pale Yellow Liquid | |

| Solubility | Insoluble in water; Soluble in alcohol |

Theoretical Basis for Observed Properties: A Structure-Property Analysis

The boiling point and density of a molecule are direct consequences of its structure and the resulting intermolecular forces. For this compound, three primary structural features dictate its physical behavior: the hydroxyl group, the conjugated diene system, and the seven-carbon backbone.

Boiling Point Analysis

The experimentally reported boiling point of 68 °C at a reduced pressure of 0.5 mm Hg indicates that this compound is a relatively high-boiling compound for its molecular weight.[1] This is a direct result of strong intermolecular forces.

-

Hydrogen Bonding: The primary contributor to the elevated boiling point is the presence of the hydroxyl (-OH) group. This group allows this compound molecules to act as both hydrogen bond donors and acceptors, creating a strong network of intermolecular attractions that require significant thermal energy to overcome and transition into the vapor phase.[2][3][4]

-

Van der Waals Forces: The seven-carbon chain contributes to London dispersion forces, a type of van der Waals force. These forces increase with the size and surface area of the molecule, further adding to the energy required for boiling.[2]

-

Conjugated System: The presence of alternating double and single bonds (C=C-C=C) creates a planar, rigid segment in the molecule. This electron delocalization enhances molecular stability.[5][6][7] While not a direct intermolecular force, this structural rigidity can influence how molecules pack and interact, subtly affecting the overall strength of dispersion forces.

The practice of measuring the boiling point under vacuum is common for organic compounds that may decompose at their atmospheric boiling point.[8] By reducing the ambient pressure, the temperature required to equalize the vapor pressure with the surrounding pressure is significantly lowered, allowing for distillation without thermal degradation.

Density Analysis

The density of a liquid is determined by the mass of its individual molecules and how efficiently they can pack together in a given volume.[9]

-

Molecular Mass: With a molecular weight of 112.17 g/mol , this compound is denser than many lower molecular weight hydrocarbons.

-

Intermolecular Forces and Packing: The same intermolecular forces that elevate the boiling point also draw the molecules closer together, increasing the density. Hydrogen bonding, in particular, leads to a more ordered and compact arrangement of molecules compared to analogous alkanes or alkenes. The linear nature of the dienol structure allows for relatively efficient packing, contributing to its density of 0.879 g/mL at 20°C.[1]

The relationship between the molecular structure of this compound and its physical properties is visualized in the diagram below.

Caption: Influence of structural features on the physical properties of this compound.

Experimental Determination Protocols

Accurate determination of boiling point and density is fundamental for compound verification and purity assessment. The following protocols describe standard, reliable methods for these measurements.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This micro-scale method is ideal for determining the boiling point with a small amount of sample.[10] The principle relies on matching the sample's vapor pressure with the atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, which should be filled with oil to just above the side-arm. Heat the side-arm of the Thiele tube gently. The shape of the tube promotes convection currents, ensuring uniform heating.

-

Observation (First Stage): As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

-

Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10] At this moment, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

-

Record Pressure: Record the ambient barometric pressure at the time of the experiment. For high-accuracy work, the observed boiling point should be corrected to standard pressure (760 mmHg).

Protocol 2: Density Determination

This method relies on the direct measurement of the mass of a precisely known volume of the liquid.[11][12][13]

Apparatus:

-

Analytical balance (readable to ±0.001 g)

-

Volumetric pipette (e.g., 5.00 mL or 10.00 mL, Class A) and pipette bulb

-

Beaker or weighing bottle

-

Thermometer to measure ambient temperature

Procedure:

-

Measure Tare Mass: Place a clean, dry beaker or weighing bottle on the analytical balance and tare its mass, or record the mass.

-

Volume Transfer: Using the volumetric pipette, carefully transfer a precise volume (e.g., 5.00 mL) of this compound into the tared beaker. Ensure the liquid is at a known, constant temperature (e.g., 20°C), as density is temperature-dependent.

-

Measure Final Mass: Place the beaker containing the liquid onto the analytical balance and record the new mass.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the tare mass from the final mass.

-

Calculate the density using the formula: Density = Mass / Volume .

-

-

Repeatability: For enhanced accuracy, repeat the measurement at least three times and calculate the average density.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Classification: It is classified as a combustible liquid and causes skin and serious eye irritation.[14][15]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[14]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat.[14]

-

This compound, like other compounds with allylic hydrogens, may be susceptible to peroxide formation upon prolonged exposure to air. Containers should be dated upon opening and checked periodically.[14]

-

Conclusion

The boiling point and density of this compound are dictated by a combination of strong hydrogen bonding from its hydroxyl group and van der Waals forces from its carbon backbone. Understanding these structure-property relationships is crucial for its effective use in scientific research. The protocols detailed herein provide a framework for the accurate and safe experimental determination of these essential physical constants, ensuring data integrity and laboratory safety.

References

-

Chemsrc. (n.d.). 2,4-heptadien-1-ol | CAS#:33467-79-7. Retrieved January 22, 2026, from [Link]

-

Oreate AI Blog. (2023, December 19). Understanding Conjugated Double Bonds: The Chemistry of Stability. Retrieved January 22, 2026, from [Link]

-

Boiling Point Under Vacuum: Detailed Explanations. (2022, November 26). YouTube. Retrieved January 22, 2026, from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 22, 2026, from [Link]

-

LibreTexts Chemistry. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved January 22, 2026, from [Link]

-

LibreTexts Chemistry. (2023, March 21). Clausius-Clapeyron Equation. Retrieved January 22, 2026, from [Link]

-

LibreTexts Chemistry. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved January 22, 2026, from [Link]

-

Anonymous. (n.d.). What are conjugated double bonds, and how do they affect the properties of a molecule? Retrieved January 22, 2026, from [Link]

-

RevisionDojo. (2023, November 21). How Hydrogen Bonding Affects Boiling Point. Retrieved January 22, 2026, from [Link]

-

ChemTeam. (n.d.). The Clausius-Clapeyron Equation. Retrieved January 22, 2026, from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Boiling point. Retrieved January 22, 2026, from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Conjugated system. Retrieved January 22, 2026, from [Link]

-

Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved January 22, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Heptadien-1-ol, (E,E)- (CAS 33467-79-7). Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Clausius–Clapeyron relation. Retrieved January 22, 2026, from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved January 22, 2026, from [Link]

-

BYJU'S. (n.d.). Introduction to Conjugated Double Bonds. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Heptadien-1-ol, (2E,4E)-. Retrieved January 22, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 29). Hydrogen Bonding. Retrieved January 22, 2026, from [Link]

-

Quora. (2016, August 31). Why are the compounds containing conjugated double bonds more stable than those... Retrieved January 22, 2026, from [Link]

-

YouTube. (2020, August 15). Experiment 1: Determination of the Density of Water. Retrieved January 22, 2026, from [Link]

-

ENTECH Online. (2023, April 30). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. Retrieved January 22, 2026, from [Link]

-

Synerzine. (2018, June 22). 2,4-Hexadien-1-ol Safety Data Sheet. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Hepta-2,4-dienal. Retrieved January 22, 2026, from [Link]

Sources

- 1. Boiling Point Calculator | Estimate Boiling Point Under Different Pressures [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. revisiondojo.com [revisiondojo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Understanding Conjugated Double Bonds: The Chemistry of Stability - Oreate AI Blog [oreateai.com]

- 6. proprep.com [proprep.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. acs.org [acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. homesciencetools.com [homesciencetools.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. tcichemicals.com [tcichemicals.com]

1H NMR spectrum of Hepta-2,4-dien-1-ol

An In-Depth Technical Guide to the ¹H NMR Spectrum of Hepta-2,4-dien-1-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, with a focus on the (2E,4E)-stereoisomer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the spectrum. We will explore the causal factors behind chemical shifts, spin-spin coupling, and multiplicity, offering field-proven insights into spectral prediction and experimental design. The guide includes a detailed experimental protocol, a summary of predicted spectral data, and visual aids to facilitate a deeper understanding of the molecule's structural features as revealed by ¹H NMR.

Introduction: The Structural Landscape of this compound

This compound is a C7 unsaturated alcohol featuring a conjugated diene system.[1][2] This molecular architecture, comprising an alcohol functional group and conjugated double bonds, gives rise to a distinct and information-rich ¹H NMR spectrum. The stereochemistry of the double bonds, most commonly the (2E,4E) configuration, significantly influences the spectral output, particularly the coupling constants between vinylic protons.[3] A thorough analysis of the ¹H NMR spectrum allows for unambiguous confirmation of the molecule's constitution, connectivity, and stereochemistry. This guide will systematically deconstruct the predicted spectrum of (2E,4E)-hepta-2,4-dien-1-ol, providing the foundational knowledge required for its identification and characterization.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the chemically non-equivalent protons in the molecule. For (2E,4E)-hepta-2,4-dien-1-ol, there are eight distinct proton environments, which we will label H¹ through H⁷, plus the hydroxyl proton (H⁸).

Caption: Structure of (2E,4E)-hepta-2,4-dien-1-ol with proton labels.

Predicted ¹H NMR Spectral Analysis

The chemical shift (δ) of a proton is determined by its local electronic environment. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).[4]

Olefinic Protons (H², H³, H⁴, H⁵): δ 5.5-6.5 ppm

The four protons directly attached to the sp² carbons of the diene system are the most deshielded due to the electronegativity of sp² carbons and the anisotropic effects of the π-electron clouds.[3][5] They typically resonate in the 4.5-7.0 ppm range.[4]

-

H² and H³: These protons form one part of the conjugated system. H³ will likely be a doublet of doublets (dd) due to coupling with H² and H⁴. H² will also be a doublet of doublets, coupling to H³ and the adjacent methylene protons (H¹).

-